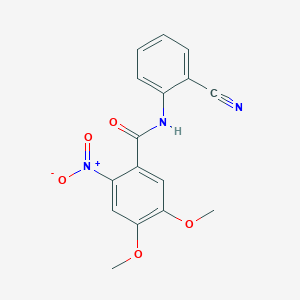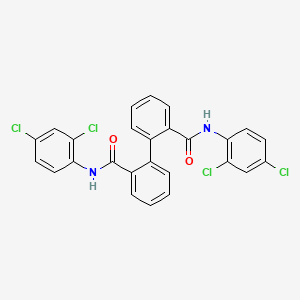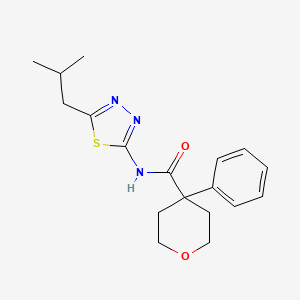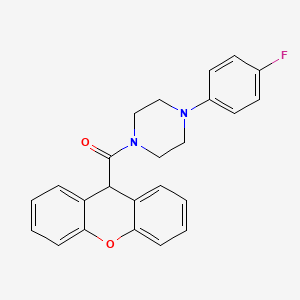
N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound with a complex structure that includes a cyano group, methoxy groups, and a nitro group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 2-cyanophenylamine with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-4,5-dimethoxy-2-nitrobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(2-carboxyphenyl)-4,5-dimethoxy-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-cyanophenyl)-4,5-dimethoxybenzamide
- N-(2-cyanophenyl)-2-nitrobenzamide
- N-(2-cyanophenyl)-4,5-dimethoxy-2-aminobenzamide
Uniqueness
N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H13N3O5 |
|---|---|
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C16H13N3O5/c1-23-14-7-11(13(19(21)22)8-15(14)24-2)16(20)18-12-6-4-3-5-10(12)9-17/h3-8H,1-2H3,(H,18,20) |
InChI-Schlüssel |
OJVXDVFMJXSLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-heptyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14938110.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938116.png)



![N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B14938146.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14938153.png)

![trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14938163.png)
![(2S)-3-methyl-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)butanoic acid](/img/structure/B14938169.png)



